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Compound of Interest

Compound Name: ZK112993

Cat. No.: B1684393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the progesterone antagonist ZK112993,

detailing its performance and mechanism of action in various cancer cell lines. The information

is intended to support researchers in oncology and endocrinology in their exploration of

progesterone receptor-targeted therapies.

Introduction to ZK112993
ZK112993 is a potent, synthetic steroid that functions as a Type II progesterone antagonist.

Unlike Type I antagonists such as Onapristone (ZK98299), which impede the binding of the

progesterone receptor (PR) to DNA, ZK112993 and other Type II antagonists like Mifepristone

(RU486) facilitate this binding. The antagonistic effect of Type II agents is believed to occur at a

subsequent step, likely by preventing the conformational changes in the PR that are necessary

for the activation of gene transcription. This distinct mechanism of action underscores the

importance of comparative studies to understand its therapeutic potential.

Efficacy of ZK112993 and Other Progesterone
Antagonists
While specific IC50 values for the anti-proliferative effects of ZK112993 in common breast

cancer cell lines are not readily available in the public domain, preclinical studies have

demonstrated its significant tumor-inhibiting potential.
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In Vivo Studies:

In a hormone-dependent MXT(+) mouse mammary tumor model, ZK112993 at a dose of 5

mg/kg for six weeks resulted in a 95% inhibition of tumor growth, which was significantly

superior to the effects of tamoxifen, diethylstilbestrol, and Onapristone.[1]

When administered to mice with established MXT(+) tumors, ZK112993 showed strong

inhibitory effects, comparable to ovariectomy and superior to Onapristone at lower doses.[1]

In nude mice implanted with the human T61 receptor-positive mammary carcinoma,

ZK112993 at 10 mg/kg significantly slowed tumor growth, proving more effective than

Onapristone but less so than tamoxifen.[1]

In a rat model of NMU-induced mammary carcinoma, ZK112993 inhibited tumor growth in a

dose-dependent manner, showing slightly superior efficacy to Onapristone but less than

ovariectomy.[1]

In Vitro Studies on Breast Cancer Cell Lines:

Direct comparative IC50 values for ZK112993 are scarce. However, data for the widely studied

Type II antagonist, Mifepristone (RU486), in the PR-positive breast cancer cell line MCF-7

provides a benchmark for the potential efficacy of this class of compounds.

Compound Cell Line
Assay
Duration

IC50 (µM) Reference

Mifepristone

(RU486)
MCF-7 96 hours 6.9 ± 0.5 [1][2]

Mifepristone

(RU486)
MCF-7 96 hours 12.8 ± 1.1 [1][2]

It is important to note that the antiproliferative effects of progesterone antagonists can be cell

line-dependent and influenced by the specific hormonal milieu of the cancer cells.

Mechanism of Action and Signaling Pathways
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ZK112993 exerts its effects by modulating the progesterone receptor signaling pathway. As a

Type II antagonist, it allows the progesterone receptor to bind to progesterone response

elements (PREs) on the DNA. However, it is thought to prevent the subsequent recruitment of

co-activators necessary for gene transcription, thereby blocking progesterone-mediated cellular

responses, such as proliferation.
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Caption: Progesterone Receptor Signaling and Antagonist Action

Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of ZK112993 on the proliferation of

breast cancer cell lines.

Materials:

Breast cancer cell lines (e.g., T47D, MCF-7)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

ZK112993, Onapristone, Mifepristone (dissolved in a suitable solvent like DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in

complete culture medium and incubate for 24 hours to allow for cell attachment.

Treatment: Prepare serial dilutions of ZK112993 and other progesterone antagonists.

Replace the medium in the wells with fresh medium containing the different concentrations of

the compounds. Include a vehicle control (medium with the solvent).

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72, or 96 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 values.
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Workflow for Cell Proliferation (MTT) Assay
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Caption: Cell Proliferation Assay Workflow
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Western Blot for Progesterone Receptor Isoforms
This protocol outlines the general steps for determining the expression levels of progesterone

receptor isoforms (PR-A and PR-B) in cell lines.

Materials:

Cell lysates from treated and untreated cells

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies specific for PR-A and PR-B, or a pan-PR antibody

Secondary antibody conjugated to HRP

Chemiluminescent substrate

Imaging system

Procedure:

Protein Quantification: Determine the protein concentration of the cell lysates.

SDS-PAGE: Separate the proteins by size using SDS-PAGE.

Protein Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system.

Analysis: Analyze the band intensities to determine the relative expression levels of PR-A

and PR-B.

Conclusion
ZK112993 is a potent Type II progesterone antagonist with demonstrated anti-tumor activity in

preclinical models. While direct quantitative comparisons of its antiproliferative efficacy in

various breast cancer cell lines are limited, its mechanism of action and performance relative to

other progesterone antagonists like Onapristone suggest it is a valuable tool for research into

progesterone receptor-targeted cancer therapies. The provided experimental protocols offer a

foundation for researchers to conduct their own comparative studies to further elucidate the

therapeutic potential of ZK112993.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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